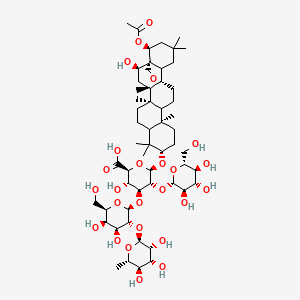
Priverosaponin B 22-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its potential biological activities and is a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Priverosaponin B 22-acetate typically involves the extraction from natural sources, particularly the roots of Primula veris . The extraction process often includes the use of solvents such as ethanol and water. The plant materials are kept with boiled water, and the extracts are then centrifuged to separate the solid materials .
Industrial Production Methods
The identification of the compound is based on the use of reference standards and pseudomolecular ions observed in mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Priverosaponin B 22-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of different oxidized derivatives of this compound.
Applications De Recherche Scientifique
Priverosaponin B 22-acetate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Priverosaponin B 22-acetate involves the irritation of the gastric mucosa and mucous membranes in the throat and respiratory tract . This irritation leads to the stimulation of mucus production, which can help in relieving respiratory conditions. The molecular targets and pathways involved in this mechanism are not yet fully understood and require further research.
Comparaison Avec Des Composés Similaires
Priverosaponin B 22-acetate is compared with other similar triterpenoid saponins, such as primulic acid I and primulic acid II . These compounds share similar structures and biological activities but differ in their specific chemical properties and effects. This compound is unique due to its specific molecular structure and the particular biological activities it exhibits.
List of Similar Compounds
- Primulic acid I
- Primulic acid II
- Primulasaponin I
- Primulasaponin II
Conclusion
This compound is a fascinating compound with significant potential in various scientific research fields. Its unique chemical properties and biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C56H90O25 |
|---|---|
Poids moléculaire |
1163.3 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(1R,2R,4S,5R,10S,13R,17S,22S)-22-acetyloxy-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C56H90O25/c1-22-32(61)35(64)38(67)46(73-22)80-43-37(66)34(63)25(20-58)76-48(43)78-41-40(69)42(45(70)71)79-49(44(41)81-47-39(68)36(65)33(62)24(19-57)75-47)77-30-12-13-52(7)26(51(30,5)6)10-14-53(8)27(52)11-15-56-28-16-50(3,4)18-31(74-23(2)59)55(28,21-72-56)29(60)17-54(53,56)9/h22,24-44,46-49,57-58,60-69H,10-21H2,1-9H3,(H,70,71)/t22-,24+,25+,26?,27?,28?,29+,30-,31-,32-,33+,34-,35+,36-,37-,38+,39+,40-,41-,42-,43+,44+,46-,47-,48-,49+,52-,53+,54-,55-,56-/m0/s1 |
Clé InChI |
KRRMMMSUTGHBPX-FGYXROSISA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6(C7CC[C@@]89C1CC(C[C@@H]([C@]1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)OC(=O)C)(C)C)C)C(=O)O)O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1OC(=O)C)(C)C)CO9)O)C)C)C)C(=O)O)O)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![R 22,700 [AS Hydrochloride]](/img/structure/B14080612.png)
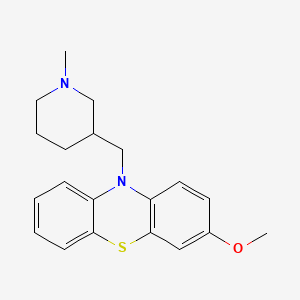



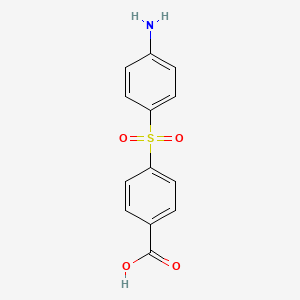
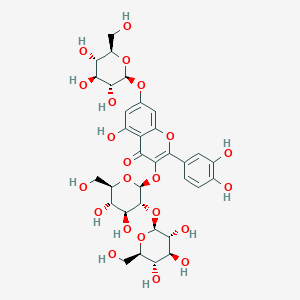
![3-[4-(2-Phenylethenyl)phenyl]prop-2-enehydrazide](/img/structure/B14080648.png)

![(4R)-4-(aminomethyl)-1-[(3,4-dimethylphenyl)methyl]pyrrolidin-2-one](/img/structure/B14080655.png)
![5-(2-hydroxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14080659.png)
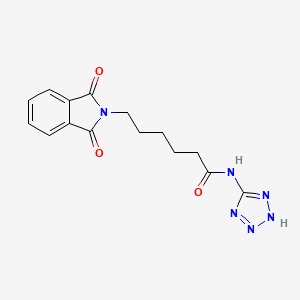
![Tert-butyl 4-[3-(2,6-dioxopiperidin-3-yl)-4-oxophthalazin-6-yl]piperazine-1-carboxylate](/img/structure/B14080682.png)
